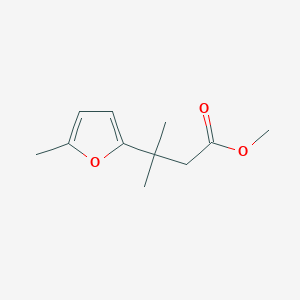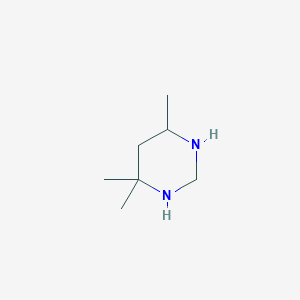
(5,5,8,8-Tetramethyl-4-propoxy-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,5,8,8-Tetramethyl-4-propoxy-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid: is a boronic acid derivative with a complex structure that includes a naphthalene ring system substituted with propyloxy and tetramethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5,5,8,8-Tetramethyl-4-propoxy-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid typically involves multiple steps. One common method starts with the preparation of the naphthalene ring system, followed by the introduction of the propyloxy group and the tetramethyl groups. The final step involves the formation of the boronic acid moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (5,5,8,8-Tetramethyl-4-propoxy-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or amines.
Substitution: The propyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (5,5,8,8-Tetramethyl-4-propoxy-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology and Medicine: In biological and medical research, this compound may be explored for its potential as a pharmacophore in drug design. Its unique structure could interact with specific biological targets, leading to the development of new therapeutic agents.
Wirkmechanismus
The mechanism by which (5,5,8,8-Tetramethyl-4-propoxy-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid exerts its effects depends on its specific application. In chemical reactions, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions .
Vergleich Mit ähnlichen Verbindungen
- 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid
- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carboxamido]benzoic acid
- 6,6′-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-2,2′:6′,2′′-terpyridine (CyMe4-BTTP) .
Uniqueness: (5,5,8,8-Tetramethyl-4-propoxy-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is unique due to the presence of the propyloxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications .
Eigenschaften
Molekularformel |
C17H27BO3 |
|---|---|
Molekulargewicht |
290.2 g/mol |
IUPAC-Name |
(5,5,8,8-tetramethyl-4-propoxy-6,7-dihydronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C17H27BO3/c1-6-9-21-14-11-12(18(19)20)10-13-15(14)17(4,5)8-7-16(13,2)3/h10-11,19-20H,6-9H2,1-5H3 |
InChI-Schlüssel |
WCYPNDLGXZKTFT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C(=C1)OCCC)C(CCC2(C)C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol](/img/structure/B8536751.png)
![1h-Indole-2-carboxylic acid,3-phenyl-1-[[4-[(phenylsulfonyl)amino]phenyl]methyl]-](/img/structure/B8536754.png)


![tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-5-hydroxypiperidine-1-carboxylate](/img/structure/B8536797.png)


![2-(Methylsulfonyl)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B8536813.png)
![1-(2-methylsulfonylethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B8536816.png)

